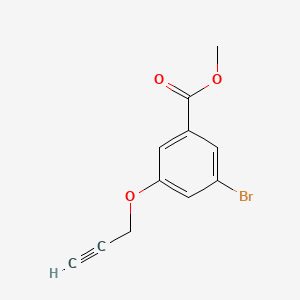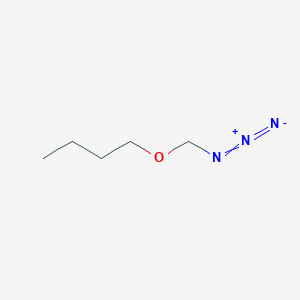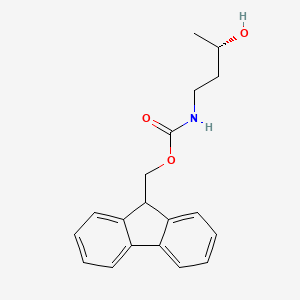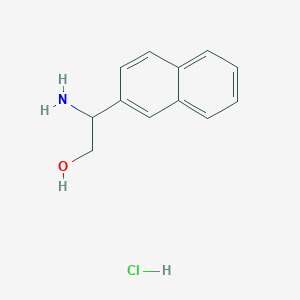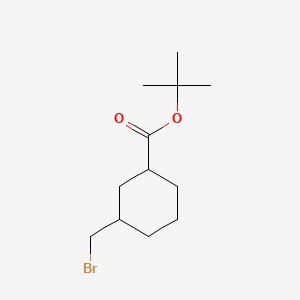![molecular formula C11H17IO2 B13464231 {3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13464231.png)
{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-Iodobicyclo[111]pentan-1-yl}methyl 2,2-dimethylpropanoate is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of bicyclo[1.1.1]pentane, followed by esterification with 2,2-dimethylpropanoic acid. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex organic frameworks.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-Iodobicyclo[11
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure may offer advantages in binding to specific biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, {3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of {3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to {3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate include other bicyclic iodinated compounds and esters of 2,2-dimethylpropanoic acid. Examples include:
- {3-Bromobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate
- {3-Chlorobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate
Uniqueness
The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications.
Propiedades
Fórmula molecular |
C11H17IO2 |
|---|---|
Peso molecular |
308.16 g/mol |
Nombre IUPAC |
(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H17IO2/c1-9(2,3)8(13)14-7-10-4-11(12,5-10)6-10/h4-7H2,1-3H3 |
Clave InChI |
QTUVNMWWDBMSKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCC12CC(C1)(C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13464179.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)
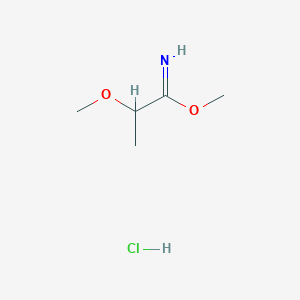
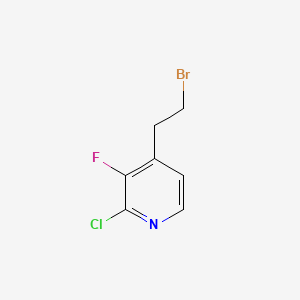
![6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)

![rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13464211.png)
